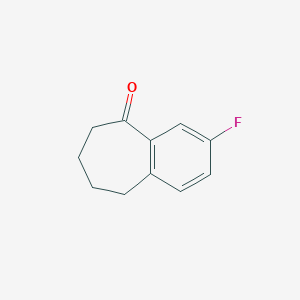

8-Fluoro-1-benzosuberone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDIENDTRXERIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342154 | |

| Record name | 8-Fluoro-1-benzosuberone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-21-7 | |

| Record name | 8-Fluoro-1-benzosuberone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-1-benzosuberone

For Researchers, Scientists, and Drug Development Professionals

The benzosuberone core, a seven-membered carbocycle fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to possess a wide array of biological activities, including bacteriostatic, anti-inflammatory, anti-tumor, and central nervous system (CNS) modulating effects.[1][2][3] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[4] this compound emerges at the intersection of these two concepts, offering a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its chemical properties, reactivity, and synthetic utility, grounded in established experimental data and synthetic methodologies.

Molecular Structure and Physicochemical Characteristics

This compound is a functionalized derivative of 1-benzosuberone, featuring a fluorine atom at the C8 position of the aromatic ring. This substitution significantly influences the molecule's electronic properties and reactivity.

Core Structural and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 24484-21-7 | [5] |

| Molecular Formula | C₁₁H₁₁FO | [5] |

| Molecular Weight | 178.20 g/mol | [5] |

| Physical Form | Liquid | [5] |

| Boiling Point | 84-86 °C at 0.001 mmHg | [5][6] |

| Density | 1.16 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.541 | [5][6] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While specific spectral data for this exact compound is limited in the provided results, we can infer its characteristic spectral features based on the parent 1-benzosuberone structure[7][8] and the known effects of fluorine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would display complex multiplets for the three protons on the fluorinated benzene ring, with characteristic splitting patterns due to both H-H and H-F coupling. The aliphatic region would contain signals for the three methylene groups of the seven-membered ring. The protons alpha to the carbonyl group (at C2) would appear as a triplet at a downfield shift compared to the other methylene protons due to the ketone's electron-withdrawing effect.

-

¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon (C1) will be the most downfield signal. The carbon atom directly bonded to the fluorine (C8) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most prominent absorption bands would be:

-

~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic ketone.

-

~1200-1300 cm⁻¹: A strong absorption band characteristic of the C-F stretching vibration of the aryl fluoride.

-

~2850-3000 cm⁻¹: Multiple C-H stretching bands from the aliphatic methylene groups.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z value of 178.20. Fragmentation patterns would likely involve the loss of CO (carbonyl group) and cleavage of the seven-membered ring, consistent with the fragmentation of cyclic ketones.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three primary functional components: the ketone, the electron-rich aromatic ring, and the stable carbon-fluorine bond. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[6][9]

Caption: Logical relationship between the functional groups of this compound and its resulting chemical reactivity.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for chemical modification. Notably, this compound readily undergoes condensation reactions with various aldehydes.[9] This reaction, typically an Aldol condensation, is fundamental for extending the carbon skeleton and introducing new functional groups.

Synthetic Protocol: Aldol Condensation

The following protocol outlines a representative procedure for the condensation of this compound with a heterocyclic aldehyde.

Objective: To synthesize a 2-arylidene-8-fluoro-1-benzosuberone derivative.

Materials:

-

This compound (1.0 eq)

-

Heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde) (1.1 eq)

-

Ethanol (solvent)

-

Aqueous Sodium Hydroxide (catalyst)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

Procedure:

-

Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

-

Addition of Reagents: Add the heterocyclic aldehyde to the solution.

-

Catalysis: While stirring, slowly add the aqueous sodium hydroxide solution. The base deprotonates the C2 position, forming an enolate.

-

Causality Insight: A strong base is required to generate the nucleophilic enolate from the α-carbon of the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

-

Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl).

-

Isolation: The product often precipitates from the solution. Isolate the solid product by vacuum filtration, wash with cold water and ethanol, and dry.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-arylidene derivative.

Use as a Synthetic Intermediate

Beyond simple condensation, this compound is a key intermediate in multi-step syntheses. For instance, it has been employed in the synthesis of complex, ring-locked polyenes, demonstrating its utility in constructing rigid molecular frameworks for advanced material or pharmaceutical applications.[6] A typical synthetic workflow might involve an initial modification at the ketone, followed by further substitution on the aromatic ring.

Caption: A generalized workflow for the synthetic utility of this compound.

Role in Drug Discovery and Medicinal Chemistry

The benzosuberone scaffold is a cornerstone in the development of agents targeting a variety of diseases.[2][3] The introduction of a fluorine atom at the C8 position can profoundly influence the parent molecule's pharmacological profile.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a site that is otherwise susceptible to metabolism can increase the drug's half-life and oral bioavailability.

-

Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility or its interaction with a biological target.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or form orthogonal multipolar interactions, potentially increasing the binding affinity of a ligand for its receptor.[10]

Given the known anticancer and antimicrobial activities of various benzosuberone derivatives, this compound serves as a highly valuable starting point for generating new chemical entities with potentially superior drug-like properties.[1][2][3] Its derivatives are prime candidates for screening in assays for various therapeutic areas, from oncology to infectious diseases.

Conclusion

This compound is more than a simple fluorinated ketone; it is a strategically designed building block that combines the proven biological relevance of the benzosuberone scaffold with the pharmacokinetic and pharmacodynamic advantages of fluorination. Its well-defined physicochemical properties and predictable reactivity at the ketone and aromatic positions make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced functional materials.

References

-

This compound, 96% | 340669-5G . Scientific Laboratory Supplies. [Link]

-

The utility of 8- Fluoro -1- Benzosuberone in synthesis of n . TSI Journals. [Link]

-

Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . ResearchGate. [Link]

-

Benzosuberone | C11H12O | CID 70003 . PubChem, National Institutes of Health. [Link]

-

Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . Avens Publishing Group. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . National Institutes of Health (PMC). [Link]

-

Chemical Properties of 1-Benzosuberone (CAS 826-73-3) . Cheméo. [Link]

-

Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies . Royal Society of Chemistry Publishing. [Link]

-

Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones . europepmc.org. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed, National Institutes of Health. [Link]

-

Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis . PubMed, National Institutes of Health. [Link]

-

Synthetic Routes to Benzosuberone-Based Fused- and Spiro-Heterocyclic Ring Systems . ResearchGate. [Link]

-

Synthesis of 8-fluoroadenosine . Sci-Hub. [Link]

-

Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio . Scuola Normale Superiore. [Link]

Sources

- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 96 24484-21-7 [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 1-Benzosuberone(826-73-3) 1H NMR [m.chemicalbook.com]

- 8. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]

- 9. chinese.tsijournals.com [chinese.tsijournals.com]

- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Fluoro-1-Benzosuberone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorine in the Benzosuberone Scaffold

The benzosuberone framework, a seven-membered carbocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of benzosuberone have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's biological profile.[1][2]

The strategic placement of a fluorine atom at the 8-position of the benzosuberone core is anticipated to confer several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically susceptible positions, thereby increasing the compound's half-life and bioavailability.[3][4]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[5][6]

-

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, all of which are critical parameters for drug efficacy.[7][8]

-

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the flexible seven-membered ring, which may be advantageous for optimal interaction with a target protein.[2]

This guide serves as a foundational resource for researchers interested in leveraging the unique properties of 8-Fluoro-1-benzosuberone for the development of next-generation therapeutics.

Molecular Structure and Chemical Properties

This compound, also known as 8-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, is a derivative of 1-benzosuberone. Its core structure consists of a benzene ring fused to a seven-membered cycloheptanone ring, with a fluorine atom substituted at the 8-position.

Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 24484-21-7 | |

| Molecular Formula | C₁₁H₁₁FO | |

| Molecular Weight | 178.20 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 84-86 °C at 0.001 mmHg | [9] |

| Density | 1.16 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.541 | [9] |

| SMILES | Fc1ccc2CCCCC(=O)c2c1 | |

| InChI | 1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 |

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for the preparation of analogous benzosuberones and the introduction of fluorine into organic molecules.

Conceptual Synthetic Approach

A plausible synthetic route could involve the intramolecular Friedel-Crafts acylation of a fluorinated precursor. The general scheme for the synthesis of the parent 1-benzosuberone often involves the cyclization of γ-phenylbutyric acid or its derivatives. For the synthesis of the 8-fluoro analog, a potential starting material would be a γ-(fluorophenyl)butyric acid derivative, which could then be cyclized under acidic conditions.

Figure 1. A conceptual workflow for the synthesis of this compound.

The choice of fluorinating agent and the timing of its introduction are critical considerations in designing a robust synthetic strategy.

Chemical Reactivity and Use as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality is a versatile handle for a variety of chemical transformations, including:

-

Condensation Reactions: The ketone can undergo condensation with various aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[10]

-

Derivatization of the Carbonyl Group: The carbonyl group can be converted to other functionalities such as alcohols, amines, or hydrazones, allowing for the introduction of diverse substituents.

-

Ring Modifications: The seven-membered ring can be further modified, and the fluorine atom can influence the regioselectivity of subsequent reactions.

Published research has documented the use of this compound in the synthesis of complex, polycyclic systems, highlighting its utility as a building block in organic synthesis.[9]

Spectroscopic and Analytical Characterization

Expected Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine substitution. The aliphatic protons of the seven-membered ring would appear as complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cycloheptanone ring. The carbon bearing the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1660 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic regions, and a C-F stretching vibration.[11][12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 178.20. The fragmentation pattern would likely involve the loss of small molecules such as CO and ethylene, as well as fragments containing the fluorine atom.[13][14]

Researchers working with this compound are advised to perform full spectroscopic characterization to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The benzosuberone scaffold is a recurring motif in compounds with a wide range of pharmacological activities. The introduction of a fluorine atom at the 8-position can be a key strategy to optimize the drug-like properties of these molecules.

Rationale for Use in Drug Design

The incorporation of this compound into drug candidates can be driven by several key objectives in medicinal chemistry:

-

Improving Metabolic Stability: By blocking a potential site of metabolism, the 8-fluoro substituent can enhance the pharmacokinetic profile of a drug candidate.[3]

-

Enhancing Target Affinity: The electronic effects of the fluorine atom can modulate the binding of the molecule to its biological target, potentially leading to increased potency and selectivity.[6][15]

-

Fine-Tuning Physicochemical Properties: The fluorine atom can be used to adjust lipophilicity and other properties to achieve an optimal balance for absorption, distribution, metabolism, and excretion (ADME).[5][7]

While specific examples detailing the biological activity of derivatives of this compound are limited in the current literature, the established principles of fluorine in medicinal chemistry strongly suggest its potential as a valuable building block for the development of novel therapeutics.

Figure 2. A generalized workflow for the utilization of this compound in a drug discovery program.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the privileged benzosuberone scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents. While a detailed public record of its synthesis and spectral properties is currently limited, this guide provides a foundational understanding of its chemical nature and potential applications. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and holds the potential to unlock new avenues for the development of innovative medicines.

References

[5] Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4563. Available at: [Link]

[18] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

[9] Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved from [Link]

[7] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.

[10] Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. Trade Science Inc. Retrieved from [Link]

[19] The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

[1] Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

[2] Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.

[13] Mohler, D. L., & El-Shekeil, A. (1981). Mass spectra of fluorocarbons. Journal of Fluorine Chemistry, 17(2), 161-172.

[3] ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

[4] Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.

[20] Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer.

[21] Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]

[14] NIST. (n.d.). 1-Benzosuberone. Retrieved from [Link]

[6] Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1097-1106.

[8] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

[15] ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

[11] University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

[22] RSC Publishing. (n.d.). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies. Retrieved from [Link]

[23] ChemBK. (n.d.). 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. Retrieved from [Link]

[24] Agilent Technologies. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

[25] SpectraBase. (n.d.). 1-Fluoropentane. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. chinese.tsijournals.com [chinese.tsijournals.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. 1-Benzosuberone [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. ekwan.github.io [ekwan.github.io]

- 19. rsc.org [rsc.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. hmdb.ca [hmdb.ca]

- 22. Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 23. chembk.com [chembk.com]

- 24. spectra-analysis.com [spectra-analysis.com]

- 25. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Investigating the Potential Biological Activities of 8-Fluoro-1-benzosuberone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzosuberone scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a fluorine atom into a pharmacophore can significantly modulate its metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced therapeutic potential.[4][5] This guide provides a comprehensive technical framework for the systematic investigation of the potential biological activities of 8-Fluoro-1-benzosuberone. We will explore the scientific rationale for investigating its anticancer, neuroprotective, and anti-inflammatory properties and provide detailed, field-proven experimental protocols for robust in vitro and in vivo validation. This document is intended to serve as a roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

Benzosuberone, a seven-membered ring fused to a benzene ring, is a core component of numerous biologically active natural products and synthetic compounds.[2][3] Notably, derivatives of this scaffold have demonstrated potent antitumor and anti-inflammatory activities.[1][6] The strategic placement of a fluorine atom at the 8-position of the benzosuberone core is hypothesized to enhance its biological profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties of the molecule and block metabolic degradation, potentially leading to improved bioavailability and efficacy.

While direct biological studies on this compound are limited, its utility as a synthetic intermediate for creating novel compounds with potential cytotoxic and antitumor activities has been demonstrated.[7][8][9] This guide, therefore, outlines a logical, evidence-based approach to systematically characterize its therapeutic potential across three key areas: oncology, neurodegeneration, and inflammation.

Potential Anticancer Activity

The benzosuberone skeleton is a key feature in natural products with significant anti-cancer activity, such as Colchicine.[3] Synthetic benzosuberone derivatives have also shown promising antitumor properties against various cancer cell lines.[1][6]

Mechanistic Hypothesis

The potential anticancer effects of this compound may arise from several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion. The fluorine substitution could enhance binding to key intracellular targets, leading to more potent cytotoxic effects compared to its non-fluorinated counterpart.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anticancer potential of this compound.[10][11][12]

Initial High-Throughput Screening:

| Assay | Principle | Endpoint | Recommended Cell Lines (Initial Panel) |

| Cell Viability Assay (e.g., CellTiter-Glo®) [11][13] | Measures ATP levels as an indicator of metabolically active, viable cells. | Luminescence | NCI-60 panel or a diverse panel including MCF-7 (breast), HCT116 (colon), A549 (lung), and PC-3 (prostate).[4][11] |

| Cytotoxicity Assay (e.g., LDH Release) | Measures the release of lactate dehydrogenase from damaged cells. | Colorimetric/Fluorometric | Same as above. |

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay [11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viable cells against the log concentration of the compound.

Secondary Mechanistic Assays:

-

Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Cell Cycle Analysis: Employ propidium iodide staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Wound Healing/Transwell Migration Assays: To assess the effect on cancer cell migration and invasion.[10]

Experimental Workflow for In Vitro Anticancer Screening

Caption: Potential neuroprotective signaling pathways.

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. [14]Benzosuberone derivatives have been reported to possess anti-inflammatory properties. [1][2][15]

Mechanistic Hypothesis

The anti-inflammatory effects of this compound could stem from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production by inhibiting signaling pathways such as NF-κB. [16][17]

In Vitro Evaluation of Anti-inflammatory Effects

The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies. [14] Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [14]

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours. [14]2. Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. [14]4. Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in NO production compared to the LPS-only control indicates anti-inflammatory activity.

Further In Vitro Assays:

-

Cytokine Measurement: Use ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. [18]* Western Blot Analysis: Assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway. [18]

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema: An acute model of inflammation in rats to assess anti-edema activity. [19]* LPS-Induced Systemic Inflammation: A model in mice to evaluate the systemic anti-inflammatory effects of the compound.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial investigation into the biological activities of this compound. Based on the established pharmacology of the benzosuberone scaffold, there is a strong rationale to explore its potential as an anticancer, neuroprotective, and anti-inflammatory agent. The detailed protocols herein offer a clear path for in vitro and subsequent in vivo validation. Positive findings from these studies would warrant further investigation into its mechanism of action, structure-activity relationships, and preclinical development.

References

- J Appl Toxicol. 2019 Jan;39(1):38-71. doi: 10.

- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

- Jacobs, A. H., Tavitian, B., & INMiND consortium. (2012). In vivo imaging of neuroinflammation. In Molecular Imaging (Vol. 11, Issue 5, pp. 323–349).

- Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. British journal of cancer, 60(4), 514–518.

- Al-Ostath, S., Ali, F. E., Ghorab, M. M., & Al-Qawasmeh, R. A. (2018). Biological evaluation of benzosuberones.

- Al-Suhaimi, K. S., & Khan, A. A. (2022). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini reviews in medicinal chemistry, 22(12), 1629–1651.

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(08), 001–011.

-

Frontiers in Molecular Neuroscience. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

- Subhashini, N. J. P., Kumar, G. S., & Shafi, S. (2013). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Organic Chemistry: An Indian Journal, 9(3), 97-101.

- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.

- Ehrlich, G. E. (1977). Guidelines for antiinflammatory drug research. The Journal of Clinical Pharmacology, 17(11-12), 697–703.

-

Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved from [Link]

- Gad, W. A., & Nassar, D. O. (2014). The utility of this compound in synthesis of newly; Azole, pyrane and pyrimidine derivative. Organic Chemistry: An Indian Journal, 10(6), 232-239.

- Al-Warhi, T., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. RSC Advances, 11(46), 28787-28799.

- Althagafi, I., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Letters in Drug Design & Discovery, 18(10), 963-972.

- Wangchuk, P., & Samten, G. C. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(18), 5538.

- Borges, R. S., et al. (2019). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.

- Gad, W. A., & Nassar, D. O. (2014). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. TSI Journals.

- Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals.

- Hawkey, C. J. (2005). Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. British Journal of Clinical Pharmacology, 59(1), 29–39.

- El-Sayed, M. T., & Ayoub, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

- Animati, F., Arcamone, F., Bigioni, M., Capranico, G., Caserini, C., De Cesare, M., Lombardi, P., Pratesi, G., Salvatore, C., Supino, R., & Zunino, F. (1996). Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation. Molecular pharmacology, 50(4), 969–976.

- Al-Warhi, T., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Letters in Drug Design & Discovery, 18(10), 963-972.

- Kumar, R., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(19), 6524.

- Subhashini, N. J. P., Kumar, G. S., & Shafi, S. (2013). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Organic Chemistry: An Indian Journal, 9(3), 97-101.

- Pop, O., et al. (2024).

- Sureda, F. X., et al. (2018). Neuroprotective Effects of Flavonoid Compounds on Neuronal Death Associated to Alzheimer's Disease. Current medicinal chemistry, 25(38), 5038–5051.

- Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS drug reviews, 12(1), 9–20.

- M-7074. (1978). Anti-inflammatory Properties of a Newly Synthesized Compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074). Japanese journal of pharmacology, 28(5), 729–739.

- Zhang, Y., et al. (2024). Neuroprotective effects of GLP-1 class drugs in Parkinson's disease. Frontiers in Endocrinology, 15, 1353846.

- Le, L., et al. (2018). Neuroprotective Effects of a Serotonin Receptor Peptide Following Sham vs.

- Vauzour, D., et al. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & nutrition, 3(3-4), 115–126.

- Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and cellular biochemistry, 193(1-2), 119–125.

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373574.

- Silva, M., et al. (2023). Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. Pharmaceutics, 15(1), 249.

- Gomaa, A. M. N., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.

Sources

- 1. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. chinese.tsijournals.com [chinese.tsijournals.com]

- 9. french.tsijournals.com [french.tsijournals.com]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory properties of a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on the synthesis of benzosuberone derivatives

An In-depth Technical Guide to the Synthesis of Benzosuberone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzosuberone scaffold, a seven-membered carbocycle fused to a benzene ring, is a privileged structure in medicinal chemistry and materials science. It forms the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antidepressant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Notable examples include tricyclic antidepressants like amitriptyline and anticancer agents derived from natural products like colchicine.[1] This guide provides a comprehensive review of the principal synthetic strategies employed to construct and functionalize the benzosuberone core. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, provide field-proven experimental protocols, and offer insights into the rationale behind key procedural choices, equipping researchers and drug development professionals with a robust understanding of this vital chemical motif.

The Strategic Importance of the Benzosuberone Core

The therapeutic relevance of the benzosuberone framework cannot be overstated. Its unique three-dimensional conformation allows it to interact with a variety of biological targets. Derivatives have been developed as selective estrogen receptor modulators, anti-obesity agents, and inhibitors of β-amyloid production, implicating them in treatments for cancer, metabolic disorders, and Alzheimer's disease.[2] The versatility of the benzosuberone ketone also allows for extensive derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the foundational synthetic routes that grant access to this versatile scaffold.

Caption: The central role of the benzosuberone scaffold in drug discovery.

Foundational Synthesis: Intramolecular Friedel-Crafts Acylation

The most established and widely utilized method for constructing the benzosuberone ring system is the intramolecular Friedel-Crafts acylation.[4] This reaction involves an electrophilic aromatic substitution where a tethered acyl group (typically from a carboxylic acid or acyl chloride) attacks the parent benzene ring to forge the seven-membered cycloheptanone.[5][6]

Mechanistic Rationale

The reaction proceeds via the generation of a highly reactive acylium ion electrophile.[4][7] In the classical approach, a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA), H₂SO₄) is used to activate a carboxylic acid derivative. The choice of acid is critical; it must be strong enough to generate the acylium ion but not so harsh as to cause unwanted side reactions or decomposition of the starting material. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another effective promoter for this cyclization.[8]

More recently, sustainable and catalytic methods have been developed to mitigate the large volumes of waste associated with stoichiometric acid promoters.[6][9] These methods often use solid acid catalysts like Amberlyst-15, a sulfonated resin, in conjunction with an activating agent like thionyl chloride (SOCl₂).[6] The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride, which is then activated by the solid acid catalyst for the intramolecular cyclization. This approach simplifies purification and allows for catalyst recycling.

Caption: Mechanism of catalyzed intramolecular Friedel-Crafts acylation.

Experimental Protocol: Catalytic Synthesis of Dibenzosuberone (DBS)

This protocol is adapted from a sustainable methodology utilizing a solid acid catalyst.[6]

Step 1: Activation of Carboxylic Acid

-

To a solution of 2-(phenethyl)benzoic acid (1.0 eq.) in toluene (approx. 0.25 M), add thionyl chloride (3.3 eq.) at room temperature.

-

Stir the mixture for 30 minutes.

-

Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which is primed for cyclization. Toluene is chosen as a non-reactive solvent with a suitable boiling point for the subsequent cyclization step.

Step 2: Catalytic Cyclization

-

Add Amberlyst-15 resin (approx. 0.35 eq.) to the reaction mixture.

-

Heat the suspension to 100-105 °C and monitor the reaction progress by TLC or GC-MS.

-

Causality: The solid sulfonic acid resin acts as a heterogeneous catalyst, protonating the acyl chloride to facilitate the formation of the key acylium ion. Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution.

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the Amberlyst-15 resin. The resin can be washed, dried, and reused.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure dibenzosuberone.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PPA | 80-90 | 2 | ~90 | [Classical Method] |

| AlCl₃ in CS₂ | Reflux | 3 | ~85 | [Classical Method] |

| Amberlyst-15/SOCl₂ | 100 | 24 | >95 | [6][9] |

| Eaton's Reagent | 25 | 1 | ~92 | [8] |

| Table 1. Comparison of conditions for intramolecular Friedel-Crafts cyclization. |

Modern Approaches: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including seven-membered rings.[10][11] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new carbon-carbon double bond via the intramolecular reaction of a diene precursor.[12]

Mechanistic Rationale and Strategic Considerations

RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene catalyst. The key to a successful intramolecular RCM is to favor the cyclization pathway over competing intermolecular oligomerization. This is almost always achieved by performing the reaction under high-dilution conditions (typically 0.001–0.05 M), which statistically favors the intramolecular reaction of the two tethered alkene moieties.

The choice of catalyst is paramount and depends on the steric and electronic properties of the diene substrate.[13]

-

Grubbs' First-Generation Catalyst (G-I): Robust and effective for many simple dienes.

-

Grubbs' Second-Generation Catalyst (G-II): Exhibits higher activity and is more tolerant of functional groups, making it suitable for more complex substrates.

-

Hoveyda-Grubbs Catalysts (HG-I, HG-II): Feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the ruthenium byproducts post-reaction.

Sources

- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. ricerca.univaq.it [ricerca.univaq.it]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. drughunter.com [drughunter.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of 8-Fluoro-1-benzosuberone

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

8-Fluoro-1-benzosuberone is a fluorinated derivative of the benzosuberone scaffold, a class of compounds recognized for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] While direct mechanistic studies on this compound are not extensively available in current literature, this technical guide synthesizes findings from structurally related benzosuberone and benzosuberene analogs to elucidate its most probable mechanisms of action within biological systems. Drawing upon research into the broader class of benzosuberones and the influence of fluorination on pharmacological activity, this document explores two primary putative pathways: the inhibition of tubulin polymerization and the modulation of monoamine oxidase (MAO) activity. This guide provides a comprehensive overview of the theoretical underpinnings of these mechanisms, detailed experimental protocols for their investigation, and insights into the structure-activity relationships that likely govern the biological effects of this compound.

Introduction to this compound and the Benzosuberone Scaffold

The benzosuberone core, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][3] Its derivatives have been investigated for a multitude of therapeutic applications. The introduction of a fluorine atom at the 8-position of the benzosuberone structure is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological activity and potential for central nervous system (CNS) penetration.[4][5]

Chemical Structure of this compound:

-

Chemical Formula: C₁₁H₁₁FO

-

Molecular Weight: 178.20 g/mol

-

CAS Number: 24484-21-7[6]

Putative Mechanism of Action I: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that benzosuberene analogs, which are structurally similar to this compound, act as potent inhibitors of tubulin polymerization.[1][2][3] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This mechanism is a well-established target for anticancer agents.

The Colchicine Binding Site and Microtubule Destabilization

Benzosuberene derivatives have been shown to function as vascular disrupting agents (VDAs) by targeting the tubulin-microtubule system in endothelial cells lining tumor vasculature.[2][7] This leads to a collapse of the tumor's blood supply and subsequent necrosis. The interaction with the colchicine binding site prevents the polymerization of α- and β-tubulin dimers into microtubules, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[8]

Structure-Activity Relationship (SAR) and Pharmacophore Model

Studies on various benzosuberene analogs have revealed key structural features for potent tubulin inhibition. A common pharmacophore model for tubulin inhibitors includes hydrogen-bond acceptors, a hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature.[1][6][9] The trimethoxyphenyl ring present in many potent natural product inhibitors like colchicine is often mimicked in synthetic analogs. While this compound lacks this specific moiety, its aromatic ring and the ketone oxygen can participate in interactions within the colchicine binding pocket. The fluorine atom may enhance binding through favorable electrostatic interactions.

Diagram: Hypothetical Interaction of this compound at the Tubulin Colchicine Site

Caption: Putative binding mode of this compound in the colchicine site of β-tubulin.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound (test compound)

-

Colchicine or Paclitaxel (positive and negative controls)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute tubulin in polymerization buffer on ice.

-

Prepare a stock solution of GTP in polymerization buffer.

-

Prepare serial dilutions of this compound and control compounds.

-

-

Assay Setup:

-

In a 96-well plate, add the polymerization buffer, fluorescent reporter, and the test compound or control.

-

Incubate the plate at 37°C for a few minutes to equilibrate.

-

-

Initiation of Polymerization:

-

Add tubulin and GTP to each well to initiate the polymerization reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals for a set period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the dose-response curve.[10]

-

Putative Mechanism of Action II: Monoamine Oxidase (MAO) Inhibition

Another plausible mechanism of action for this compound, particularly relevant to its potential CNS effects, is the inhibition of monoamine oxidases (MAO-A and MAO-B).[11] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[12][13] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.

MAO-A and MAO-B Isoforms and Their Substrates

MAO-A and MAO-B have different substrate specificities and inhibitor sensitivities.[11]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.[14]

-

MAO-B primarily metabolizes phenylethylamine and is a key enzyme in the degradation of dopamine; its inhibitors are used in Parkinson's disease therapy.[15][16]

Evidence from Structurally Related Compounds

Studies on fluorinated chalcone derivatives, which share a carbonyl group and aromatic rings with benzosuberones, have demonstrated potent and selective inhibition of MAO-B.[15][16][17] The presence of a fluorine atom on one of the aromatic rings was found to be a key feature for high inhibitory activity.[17] This suggests that this compound could also exhibit inhibitory activity against MAO, potentially with selectivity for the MAO-B isoform.

Pharmacophore Model for MAO-B Inhibitors

Pharmacophore models for MAO-B inhibitors often include features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors.[18][19] The benzosuberone scaffold of this compound, with its fused aromatic and aliphatic rings and the ketone group, aligns well with these general features. The fluorine atom can contribute to the hydrophobic and electronic properties that influence binding to the enzyme's active site.

Diagram: Pharmacophore Model for a Putative MAO-B Inhibitor

Caption: A generalized pharmacophore model for MAO-B inhibitors highlighting key chemical features.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of MAO-A and MAO-B by this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

-

Potassium phosphate buffer

-

This compound (test compound)

-

Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.

-

Prepare stock solutions of kynuramine and benzylamine.

-

-

Assay Setup:

-

In separate 96-well plates for MAO-A and MAO-B, add the buffer, the respective enzyme, and serial dilutions of this compound or control inhibitors.

-

Pre-incubate the plates at 37°C for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline; 250 nm for the product of benzylamine oxidation, benzaldehyde).[13]

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[13][20][21]

-

Quantitative Data Summary (Hypothetical)

As direct experimental data for this compound is unavailable, the following table presents hypothetical data based on the activities of structurally similar compounds to illustrate the expected outcomes of the proposed assays.

| Biological Target | Assay | Parameter | Hypothetical Value | Reference Compound | Reference Value |

| Tubulin | Polymerization Inhibition | IC₅₀ | 1.5 µM | Combretastatin A-4 | ~1 µM[7] |

| MAO-A | Enzyme Inhibition | IC₅₀ | > 50 µM | Clorgyline | ~0.01 µM |

| MAO-B | Enzyme Inhibition | IC₅₀ | 0.5 µM | Selegiline | ~0.02 µM |

| Human Ovarian Cancer Cells (SK-OV-3) | Cytotoxicity | GI₅₀ | 0.1 µM | KGP18 (benzosuberene analog) | 0.03 µM[7] |

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is a promising candidate for exhibiting biological activity through two primary mechanisms: inhibition of tubulin polymerization and inhibition of monoamine oxidase, likely with a preference for MAO-B. The fluorination at the 8-position is expected to enhance its potency and pharmacokinetic properties.

Future research should focus on empirically validating these hypotheses through the detailed experimental protocols outlined in this guide. Determining the precise IC₅₀ and Kᵢ values, elucidating the mode of inhibition, and conducting cell-based assays to assess cytotoxicity and effects on neurotransmitter levels will be crucial. Furthermore, in vivo studies in relevant animal models of cancer and neurodegenerative diseases will be necessary to establish the therapeutic potential of this compound.

References

- Pinney, K. G., et al. (2017). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. European Journal of Medicinal Chemistry, 138, 933-946.

- Chaplin, D. J., et al. (2016). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 59(24), 11047-11064.

- Pinney, K. G., et al. (2013).

- Sigma-Aldrich. This compound 96%. Sigma-Aldrich Website.

- Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. European Journal of Medicinal Chemistry, 256, 115402.

- Al-Otaibi, F. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmaceutica Sinica B, 4(3), 225-236.

- Choudhary, S., et al. (2021). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 22(16), 8828.

- Pinney, K. G., et al. (2018). Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 9(11), 1136-1141.

- Bakker, C. (n.d.). The synthesis and evaluation of benzosuberone derivatives as inhibitors of monoamine oxidase. Semantic Scholar.

- Sairam, K. V. V. M., et al. (2007). Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. International Journal of Molecular Sciences, 8(9), 894-919.

- Abdelgawad, M. A., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.

- Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. TSI Journals.

- Edmondson, D. E., & Binda, C. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 899-911.

- BenchChem. (2025). Assessing the Toxicity Profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Non-Cancerous Cell Lines. BenchChem Website.

- Al-Ghorbani, M., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.

- Scientific Laboratory Supplies. This compound, 96%. SLS Website.

- Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430.

- Sareen, K., et al. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES.

- PubChem. Inhibition of tubulin (unknown origin) polymerization by fluorescence assay. PubChem Website.

- Adejare, A. (2014). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Journal of Fluorine Chemistry, 167, 74-81.

- Kumar, A., et al. (2016). Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. Central Nervous System Agents in Medicinal Chemistry, 16(2), 105-111.

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2734, 385-395.

- Tekwani, B. L., et al. (2017). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. ACS Infectious Diseases, 3(12), 932-944.

- Jo, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. International Journal of Molecular Sciences, 23(12), 6598.

- Al-Ghorbani, M., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.

- BenchChem. (2025). Assessing the Toxicity Profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Non-Cancerous Cell Lines. BenchChem Website.

- Medina-Franco, J. L., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Omega, 9(15), 17326-17337.

- Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1345.

- Sadek, B., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 14(10), 1045.

- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.

- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Medicinal Chemistry, 18(9), 1346-1358.

- Sadek, B., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. ScienceOpen.

- Grimm, S. W., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.

- Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430.

- Iigo, M., et al. (1984). Effects of 5-Fluorouracil Prodrugs on the Central Nervous System in Mice and Rats. Journal of Pharmacobio-Dynamics, 7(11), 855-862.

Sources

- 1. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. AID 1153501 - Inhibition of tubulin (unknown origin) polymerization by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors / International Journal of Molecular Sciences, 2007 [sci-hub.box]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods [mdpi.com]

- 19. Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Advent and Evolution of Fluorinated Benzosuberones: A Synthetic Journey in Drug Discovery

For Immediate Release

An in-depth technical guide charting the discovery and synthetic history of fluorinated benzosuberones has been compiled, offering a crucial resource for researchers, scientists, and professionals in drug development. This whitepaper navigates the strategic incorporation of fluorine into the benzosuberone scaffold, a pivotal development in the quest for more potent and effective therapeutic agents, particularly in oncology.

The benzosuberone core, a tricyclic ketone, has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. However, the introduction of fluorine atoms into this structure has marked a significant leap forward, enhancing metabolic stability, bioavailability, and target-binding affinity. This guide meticulously details the scientific rationale and synthetic innovations that have propelled fluorinated benzosuberones to the forefront of modern drug design.

The Strategic Imperative for Fluorination

The journey into fluorinated benzosuberones was born from the persistent challenge in drug development of overcoming metabolic instability and improving the pharmacokinetic profiles of lead compounds. Fluorine, with its unique electronic properties and small steric footprint, emerged as a transformative tool for medicinal chemists. Its high electronegativity can profoundly influence the acidity and basicity of neighboring functional groups, while the strength of the carbon-fluorine bond often imparts resistance to metabolic degradation. These attributes have been instrumental in optimizing the therapeutic potential of the benzosuberone framework.

Pioneering Synthetic Strategies: From Concept to Compound

The synthesis of the core benzosuberone structure has historically relied on robust and well-established chemical transformations. A cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation , a powerful method for forming the characteristic seven-membered ring.[1][2][3][4][5] This reaction typically involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acyl halide, promoted by a Lewis acid or a strong protic acid.

The subsequent challenge lay in the precise introduction of fluorine atoms onto the benzosuberone scaffold. Early methodologies often involved the synthesis of fluorinated precursors prior to the construction of the tricyclic system. However, contemporary approaches have increasingly focused on the late-stage fluorination of the pre-formed benzosuberone core, offering greater flexibility and efficiency in generating diverse analogues for structure-activity relationship (SAR) studies.

A pivotal advancement in this field has been the development of novel fluorinating reagents and protocols. The use of electrophilic fluorinating agents, such as Selectfluor™, has provided a means to directly introduce fluorine at specific positions on the aromatic ring or at the α-position to the ketone.[6][7]

A Modern Application: Fluorinated Benzosuberones as Tubulin Polymerization Inhibitors

A compelling example of the successful application of fluorinated benzosuberones is in the development of potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Researchers have designed and synthesized a series of fluorinated benzosuberene analogues that exhibit significant cytotoxic activity against various cancer cell lines.[8][9][10]

These compounds often feature a trimethoxyphenyl group, a motif known to interact with the colchicine-binding site on tubulin. The strategic placement of fluorine on the benzosuberene ring system has been shown to enhance the antiproliferative activity and metabolic stability of these potential anticancer agents.

Experimental Protocol: A Representative Synthesis of a Fluorinated Benzosuberone Analogue

The following protocol outlines a general synthetic pathway for a fluorinated benzosuberone, drawing upon established methodologies in the field.

Step 1: Synthesis of the Phenyl-Substituted Precursor

This initial step involves the creation of a suitable phenyl-substituted aliphatic chain that will ultimately form the seven-membered ring. This can be achieved through various standard organic reactions, such as Grignard reactions or Wittig olefination, followed by catalytic hydrogenation to yield the saturated carbon chain.[8][11][12][13]

Step 2: Intramolecular Friedel-Crafts Acylation

The prepared precursor is then subjected to intramolecular Friedel-Crafts acylation to construct the benzosuberone core. A common and effective reagent for this transformation is Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[8]

Step 3: Introduction of the Trimethoxyphenyl Moiety

The trimethoxyphenyl group is typically introduced via a nucleophilic addition to the ketone of the benzosuberone. This is often accomplished using trimethoxyphenyllithium, generated in situ from the corresponding bromo-trimethoxybenzene.[8]

Step 4: Aromatization and Fluorination

The resulting tertiary alcohol readily undergoes dehydration under acidic conditions to yield the final benzosuberene analogue. If not already incorporated in the starting materials, fluorine can be introduced at various stages, including the potential for late-stage fluorination of the final product using an appropriate electrophilic fluorinating agent.

Quantitative Data Summary

| Compound Class | Key Synthetic Reaction | Typical Yields | Biological Target | Reference |

| Benzosuberones | Intramolecular Friedel-Crafts Acylation | 60-90% | Various | [2] |

| Fluorinated Aromatics | Electrophilic Fluorination | 50-85% | N/A | [6] |

| Fluorinated Benzosuberene Analogues | Multi-step synthesis | Variable | Tubulin | [8] |

Visualizing the Synthesis: A Workflow Diagram

Caption: Generalized synthetic workflow for fluorinated benzosuberones.

Looking to the Future